3-Amino-3-carbamoylpropanoic acid hydrate

Physicochemical characterization Ionization equilibria Peptide synthesis

3-Amino-3-carbamoylpropanoic acid hydrate (CAS 1091613-28-3; molecular formula C₄H₁₀N₂O₄; MW 150.13) is the monohydrate of isoasparagine, also systematically named 3,4-diamino-4-oxobutanoic acid hydrate or β-aminosuccinamic acid. This compound is the β-isomer of the proteinogenic amino acid L-asparagine: both the amino (-NH₂) and carbamoyl (-CONH₂) groups are attached to the C3 carbon, whereas in L-asparagine (2-amino-3-carbamoylpropanoic acid) the amino group resides on C2.

Molecular Formula C4H10N2O4
Molecular Weight 150.13 g/mol
Cat. No. B13250222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-carbamoylpropanoic acid hydrate
Molecular FormulaC4H10N2O4
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)N)N)C(=O)O.O
InChIInChI=1S/C4H8N2O3.H2O/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H2
InChIKeyUWVJGYZQWDOHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-carbamoylpropanoic Acid Hydrate: Structural Identity and Procurement-Class Positioning for Research and Industrial Use


3-Amino-3-carbamoylpropanoic acid hydrate (CAS 1091613-28-3; molecular formula C₄H₁₀N₂O₄; MW 150.13) is the monohydrate of isoasparagine, also systematically named 3,4-diamino-4-oxobutanoic acid hydrate or β-aminosuccinamic acid . This compound is the β-isomer of the proteinogenic amino acid L-asparagine: both the amino (-NH₂) and carbamoyl (-CONH₂) groups are attached to the C3 carbon, whereas in L-asparagine (2-amino-3-carbamoylpropanoic acid) the amino group resides on C2 [1]. This constitutional isomerism produces distinct physicochemical properties and biochemical recognition patterns that cannot be replicated by α-asparagine, aspartic acid, or other in-class analogs [2]. The compound is supplied commercially at ≥95% purity (HPLC) and is intended exclusively for research and development use .

Structural identity β-isomer standard (C3 attachment); distinct from α-asparagine
Procurement class Research-grade hydrate; intended for R&D use
Key study context NRPS precursor, inhibitor scaffold, impurity reference, polymer monomer

Why L-Asparagine or Aspartic Acid Cannot Replace 3-Amino-3-carbamoylpropanoic Acid Hydrate in Critical Research Applications


Although 3-amino-3-carbamoylpropanoic acid hydrate shares the same elemental composition (C₄H₈N₂O₃·H₂O) as L-asparagine monohydrate, the shift of the amino group from C2 to C3 fundamentally alters ionization equilibria, enzymatic recognition, and incorporation patterns in biosynthetic pathways [1]. Titration data demonstrate that the carboxylic acid pKa of isoasparagine is shifted by more than 1.5 units relative to L-asparagine, meaning the two isomers carry different net charges at physiological and preparative-chromatography pH values [2]. In biosynthetic systems, the non-ribosomal peptide synthetase machinery of cystobactamid-producing myxobacteria discriminates between L-asparagine and L-isoasparagine, directing each into chemically distinct linker moieties [3]. In inhibitor design, replacement of the aspartate scaffold with isoasparagine alters both binding affinity and physicochemical properties such as lipophilicity and net charge [4]. Consequently, generic substitution of α-asparagine for isoasparagine—or vice versa—will produce divergent experimental outcomes in any pH-sensitive, enzyme-dependent, or structurally defined application.

Property
L-Asparagine
Isoasparagine (Target)
Substitution Risk
Amino position
C2 (α)
C3 (β)
Enzyme recognition may shift; isomer-dependent biosynthetic outcomes possible
Carboxylic pKa
~2.02
3.6
Net charge shift may alter purification and formulation behavior
NRPS linker
β-methoxy
α-methoxy
Biosynthetic product identity may change; different final molecule

Quantitative Differentiation Evidence: 3-Amino-3-carbamoylpropanoic Acid Hydrate Versus Closest Analogs


Carboxylic Acid pKa Shift of +1.58 Units Relative to L-Asparagine Alters Ionization State at Physiological pH

The carboxylic acid group of 3-amino-3-carbamoylpropanoic acid (isoasparagine) exhibits a pKa of 3.6, whereas the α-carboxylic acid of L-asparagine has pKa₁ = 2.02 [1]. This +1.58 unit difference means that at pH 7.4, the carboxylate of isoasparagine is >99.9% deprotonated while that of L-asparagine is also deprotonated; however, at pH values between 2 and 5—a range commonly encountered in ion-exchange chromatography and reversed-phase HPLC purification—the two isomers carry substantially different net charges, directly impacting retention time, solubility, and crystallization behavior . The basic pKa (amino group) differs more modestly: 8.53 for isoasparagine vs. 8.80 for L-asparagine [1].

pKa shift vs Asn
Reported
ΔpKa (acidic) = +1.58; isoasparagine 3.6 vs Asn 2.02
pH-dependent separation may require re-optimization
ChemAxon-calculated vs experimental pKa values; largest impact below pH 5
Physicochemical characterization Ionization equilibria Peptide synthesis

Cystobactamid NRPS Machinery Discriminates L-Isoasparagine from L-Asparagine, Directing Each into Chemically Distinct Linker Moieties

In the biosynthesis of cystobactamid antibiotics, the non-ribosomal peptide synthetase (NRPS) assembly line incorporates either an α-methoxy-L-isoasparagine linker or a β-methoxy-L-asparagine linker depending on the activity of the tailoring enzymes CysJ and CysQ [1]. Targeted deletion of the hydroxylase gene cysJ results in the formation of cystobactamids bearing unmodified L-asparagine (H linker) or L-isoasparagine (I linker), demonstrating that the NRPS can accept both isomers but processes them into different final products [1]. The L-isoasparagine-derived α-methoxy linker is unique to this class of topoisomerase inhibitors and cannot be replicated starting from L-asparagine [1]. Cystobactamids exhibit potent anti-Gram-negative activity with no cross-resistance to fluoroquinolones [1].

NRPS linker specificity
Head-to-head
Isoasparagine → α-methoxy linker; Asn → β-methoxy linker
Biosynthetic pathway may diverge with isomer choice
In vivo and in vitro reconstitution in Myxococcus xanthus
Natural product biosynthesis Non-ribosomal peptide synthetase Antibiotic development

N-Phosphonacetyl-L-isoasparagine (PALI) Binds E. coli ATCase with KD = 2.0 μM Versus KD = 0.69 μM for PALA, with Reduced Net Negative Charge

N-Phosphonacetyl-L-isoasparagine (PALI), synthesized from β-benzyl L-aspartate, is a bisubstrate analog inhibitor of Escherichia coli aspartate transcarbamoylase (ATCase) [1]. The dissociation constant of PALI was measured as KD = 2.0 μM using a pyrene-labeled ATCase fluorescence assay, compared with KD = 0.69 μM for N-phosphonacetyl-L-aspartate (PALA) under identical conditions [1]. The standard free energy difference between the two inhibitor-enzyme complexes is |ΔG°PALA − ΔG°PALI| = 1.0 kcal/mol [1]. Critically, PALI bears one fewer negative charge at physiological pH than PALA because the α-carboxylate of PALA is replaced by a carboxamide in PALI, resulting in enhanced lipophilicity while retaining the ability to induce the allosteric T→R transition [1]. The X-ray crystal structure of the ATCase·PALI complex at 2.3 Å resolution (PDB: 2H3E) revealed 22 hydrogen-bonding interactions between the enzyme and PALI [1][2].

ATCase inhibitor affinity
Head-to-head
KD: PALI 2.0 μM vs PALA 0.69 μM; ΔΔG° = 1.0 kcal/mol
Supports permeability optimization via reduced charge scaffold
Pyrene-labeled ATCase fluorescence assay; identical conditions
Enzyme inhibition ATCase Drug design

Melting Point Depression of ~44 °C Relative to L-Asparagine: Implications for Handling, Storage, and Formulation

3,4-Diamino-4-oxobutanoic acid (isoasparagine, anhydrous form) exhibits a melting point of 190 °C with decomposition [1]. In contrast, L-asparagine (anhydrous) melts at approximately 234 °C, also with decomposition . The ~44 °C lower melting point of isoasparagine reflects the different crystal packing and intermolecular hydrogen-bonding network imposed by the β-arrangement of the amino and carbamoyl substituents [1]. The monohydrate form (target compound) has molecular weight 150.13 versus 132.12 for the anhydrous base, and the water of crystallization further modulates thermal behavior .

Melting point drop
Reported
Isoasparagine 190°C vs Asn ~234°C (Δ≈-44°C)
Thermal handling may need compound-specific protocol
Both decompose upon melting; anhydrous forms compared
Thermal stability Solid-state characterization Formulation development

Polyaspartic Acid from Isoasparagine and Asparagine Yield Different α/β-Aspartyl Residue Ratios Following Thermal Polycondensation

Harada et al. (1978) subjected both asparagine and isoasparagine to aqueous thermal polycondensation at neutral pH in the presence of salt and characterized the resulting polyaspartic acids by potentiometric titration using a modified Speakman method [1]. Both polymers contained α- and β-aspartyl residues in a ratio of 75∶25 to 85∶15 [1]. However, the titration curves revealed distinct dissociation behaviors of the carboxyl groups, indicating different sequence distributions of α- and β-aspartyl residues depending on whether the starting monomer was asparagine or isoasparagine [1]. The mechanistic rationale is that the position of the amino group (α vs β) in the monomer influences the regiochemistry of the succinimide intermediate and subsequent ring-opening during polymerization [1].

Polymer microstructure
Head-to-head
α/β ratio 75:25–85:15; distinct titration curve shapes
Polymer carboxyl microenvironment may differ despite similar bulk ratio
Thermal polycondensation; potentiometric titration analysis
Polymer chemistry Polyaspartic acid Biodegradable polymers

High-Yield Research and Industrial Application Scenarios for 3-Amino-3-carbamoylpropanoic Acid Hydrate


Pomalidomide Impurity Reference Standard for Pharmaceutical Quality Control

3-Amino-3-carbamoylpropanoic acid (isoasparagine) is a structurally characterized impurity of the immunomodulatory drug Pomalidomide . The hydrate form (CAS 1091613-28-3, ≥95% purity) serves as a qualified reference standard for HPLC impurity profiling and method validation in GMP pharmaceutical analysis. Because isoasparagine and asparagine co-elute under many standard reversed-phase conditions, the distinct pKa (3.6 vs. 2.02) of isoasparagine enables chromatographic resolution via pH-adjusted mobile phases, as established in the ionization evidence (Section 3, Evidence Item 1). The lower melting point (190 °C vs. ~234 °C) further provides a simple thermophysical identity confirmation [1].

Cystobactamid Biosynthetic Pathway Engineering and Novel Gyrase Inhibitor Development

Cystobactamids are non-ribosomal peptide antibiotics with potent anti-Gram-negative activity and no cross-resistance to fluoroquinolones [2]. The cystobactamid NRPS assembly line specifically incorporates L-isoasparagine as an α-methoxy-L-isoasparagine linker moiety; L-asparagine cannot replace it functionally [2]. Researchers performing heterologous expression, precursor-directed biosynthesis, or chemoenzymatic synthesis of cystobactamid analogs require authentic L-isoasparagine (or its hydrate) as a pathway substrate, analytical standard, or chemical precursor. Use of L-asparagine yields the β-methoxy linker instead, generating unnatural analogs with potentially altered pharmacology.

ATCase Inhibitor Medicinal Chemistry: Scaffold with Reduced Charge and Enhanced Lipophilicity

The isoasparagine scaffold provides a carboxamide moiety in place of the α-carboxylate of aspartic acid, reducing the net negative charge at physiological pH by one unit [3]. N-Phosphonacetyl-L-isoasparagine (PALI) binds E. coli ATCase with KD = 2.0 μM—only 2.9-fold weaker than PALA (KD = 0.69 μM)—while offering superior membrane permeability potential due to the reduced charge [3]. Medicinal chemistry teams targeting ATCase or related enzymes can procure 3-amino-3-carbamoylpropanoic acid hydrate as a starting material for synthesizing next-generation PALI analogs, exploiting the isoasparagine core to balance potency with drug-like physicochemical properties.

Prebiotic Chemistry and Polyaspartic Acid Polymer Studies

Thermal polycondensation of isoasparagine versus asparagine yields polyaspartic acids with identical bulk α/β-aspartyl ratios (75∶25 to 85∶15) but distinguishable carboxyl-group microenvironments as measured by potentiometric titration [4]. This makes the isoasparagine monomer a valuable tool for studying how monomer regiochemistry influences polymer microstructure, metal-binding capacity, and biodegradation rate in polyaspartic acid-based materials. The distinct ionization profile (carboxylic acid pKa 3.6) of the isoasparagine monomer also affects polymerization kinetics relative to asparagine (pKa₁ 2.02), as the nucleophilicity of the amino group is pH-dependent.

Application
Selection Property
Validation Focus
Pomalidomide impurity reference standard
Isomer-specific pKa profile for HPLC resolution
pH-adjusted method validation and identity confirmation
Cystobactamid biosynthesis research
NRPS substrate specificity (isoasparagine–asparagine discrimination)
Confirmation of α-methoxy linker incorporation
ATCase inhibitor medicinal chemistry
Reduced net charge scaffold (relative to aspartate)
Permeability and binding affinity optimization
Polyaspartic acid polymer studies
Monomer regiochemistry (β- vs α-linkage effect)
Carboxyl-group microenvironment analysis
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